5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione
Brand Name: Vulcanchem
CAS No.: 578733-97-8
VCID: VC21504365
InChI: InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7-
SMILES: CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2
Molecular Formula: C12H12N2OS2
Molecular Weight: 264.4g/mol

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione

CAS No.: 578733-97-8

Cat. No.: VC21504365

Molecular Formula: C12H12N2OS2

Molecular Weight: 264.4g/mol

* For research use only. Not for human or veterinary use.

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione - 578733-97-8

Specification

CAS No. 578733-97-8
Molecular Formula C12H12N2OS2
Molecular Weight 264.4g/mol
IUPAC Name (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione
Standard InChI InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7-
Standard InChI Key ILHPWNRSMANFEJ-JXMROGBWSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=C\2/C(=S)NC(=S)O2
SMILES CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2
Canonical SMILES CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2

Introduction

Chemical Structure and Fundamental Properties

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione belongs to the oxazolidinedithione family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms, with two sulfur atoms replacing the oxygen atoms typically found in oxazolidinediones. The compound features a methylidene bridge connecting the heterocyclic core to a para-dimethylaminophenyl group. This structural arrangement creates a molecule with interesting electronic properties due to the electron-donating nature of the dimethylamino group and the electron-withdrawing characteristics of the oxazolidinedithione ring.

Unlike the related oxazolidinone compounds which contain carbonyl groups, oxazolidinedithiones feature thiocarbonyl (C=S) functional groups that significantly alter the compound's reactivity profile and physical properties. The presence of the dimethylamino group at the para position of the phenyl ring enhances the compound's electron-donating capabilities through resonance effects.

Physical and Chemical Properties

The physical and chemical properties of 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione can be estimated by comparison with structurally similar compounds. Based on related oxazolidinone structures, the following properties are anticipated:

PropertyExpected Value/Characteristic
Physical StateCrystalline solid
ColorYellow to orange (due to conjugated system)
SolubilityModerate in organic solvents (e.g., DMSO, DMF)
Molecular WeightApproximately 280-290 g/mol
Melting PointLikely between 180-220°C
StabilitySensitive to light and oxidation

The compound's extended conjugation through the methylidene bridge connecting the aromatic ring and heterocyclic core is expected to result in distinct spectroscopic properties, particularly in UV-visible absorption spectra.

Synthetic Pathways and Preparation Methods

Alternative Synthetic Methods

An alternative approach might involve the thionation of the corresponding oxazolidinedione compound using reagents such as Lawesson's reagent or phosphorus pentasulfide. This method has been successfully employed for converting carbonyl groups to thiocarbonyl groups in various heterocyclic systems.

The synthesis of related oxazole compounds, such as 4-[(DIMETHYLAMINO)METHYLENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE, has been reported using polyphosphoric acid (PPA) as a reagent at 80°C for 2.5 hours, with yields of approximately 54% . Similar reaction conditions might be applicable for the synthesis of oxazolidinedithione derivatives with appropriate modifications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione is expected to show characteristic signals, including:

  • A singlet at approximately δ 3.0-3.1 ppm corresponding to the six protons of the dimethylamino group

  • Aromatic protons of the phenyl ring appearing as doublets at approximately δ 6.7-7.8 ppm

  • A distinctive singlet for the methylidene proton at approximately δ 7.5-8.0 ppm

  • A broad singlet for the NH proton of the oxazolidinedithione ring at approximately δ 9.0-10.0 ppm

The 13C NMR spectrum would likely exhibit signals for the thiocarbonyl carbons at approximately δ 180-200 ppm, significantly downfield compared to carbonyl carbons in oxazolidinone analogs.

Infrared (IR) Spectroscopy

Key IR absorption bands for 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione would likely include:

  • C=S stretching vibrations at approximately 1050-1200 cm-1

  • C-N stretching vibrations at approximately 1300-1400 cm-1

  • N-H stretching at approximately 3100-3400 cm-1

  • Aromatic C-H stretching at approximately 3000-3100 cm-1

Mass Spectrometry

Mass spectrometric analysis would provide the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely show characteristic losses related to the dimethylamino group and the thiocarbonyl moieties.

Structural Relationships to Known Compounds

The structural features of 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione can be better understood by comparing it with related compounds described in the literature.

Comparison with Oxazolidinone Derivatives

Oxazolidinones, such as (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone (CAS: 170918-42-0), share the five-membered heterocyclic ring structure but contain carbonyl groups instead of thiocarbonyl groups . The replacement of oxygen with sulfur in thiocarbonyl groups significantly alters the electronic properties and reactivity of the molecule.

The GHS classification of related oxazolidinones indicates potential hazards including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Similar safety considerations may be applicable to 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione, although specific safety data for this compound would need to be experimentally determined.

Relationship to 4-[(Dimethylamino)methylene] Derivatives

The synthetic procedure for 4-[(DIMETHYLAMINO)METHYLENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE, which involves polyphosphoric acid at 80°C for 2.5 hours with a yield of 54%, provides potential insights into synthetic approaches that might be adapted for 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione .

Computational Studies and Structure-Property Relationships

Predicted Molecular Properties

Based on structural analogies with related compounds, computational methods can predict various molecular properties of 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione:

PropertyPredicted Value
Log PApproximately 2.5-3.5
Topological Polar Surface AreaApproximately 60-80 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3-4
Rotatable Bonds2-3

These predicted properties suggest the compound might have reasonable drug-likeness characteristics, although experimental verification would be necessary.

Theoretical Reactivity Profile

The presence of thiocarbonyl groups in 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione would make it susceptible to nucleophilic attacks, potentially leading to desulfurization reactions. The compound might also participate in complex formation with transition metals through its sulfur atoms, offering potential applications in coordination chemistry.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection would likely be effective for the analysis of 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione due to its chromophoric nature. Potential HPLC conditions might include:

  • Reversed-phase C18 column

  • Mobile phase consisting of acetonitrile/water with appropriate buffer

  • UV detection at wavelengths corresponding to the compound's absorption maxima

Mass Spectrometric Analysis

For 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione, various mass spectrometric ionization techniques would be applicable, similar to those employed for related compounds. Based on mass spectrometric data for structurally related compounds, the following adducts might be observed:

Adductm/z (approximate)
[M+H]+281-291
[M+Na]+303-313
[M-H]-279-289

These values are estimations based on the expected molecular weight of the compound and would need experimental confirmation.

Future Research Directions

Synthesis Optimization

Future research could focus on developing efficient synthetic routes for 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione with improved yields and purity. This might involve exploring catalytic methods, green chemistry approaches, or flow chemistry techniques.

Comprehensive Biological Evaluation

A systematic investigation of the biological activities of 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione would be valuable, including:

  • Antimicrobial screening against a panel of pathogenic organisms

  • Cytotoxicity studies using various cell lines

  • Enzyme inhibition assays for potential therapeutic targets

  • Structure-activity relationship studies with structural analogs

Material Science Applications

The unique electronic properties of 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione warrant investigation for applications in:

  • Organic light-emitting diodes (OLEDs)

  • Photovoltaic cells

  • Chemical sensors

  • Nonlinear optical materials

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